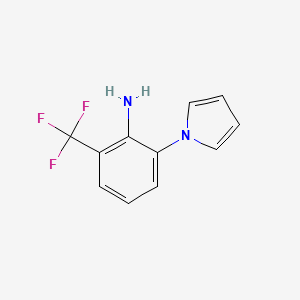

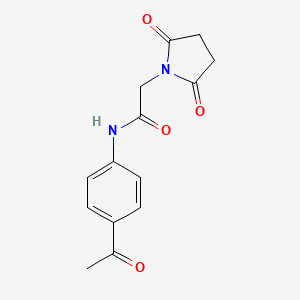

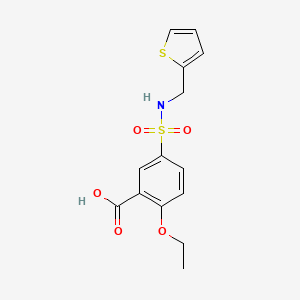

3-(benzenesulfonyl)-7-methoxy-N-(2-methylphenyl)chromen-2-imine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(benzenesulfonyl)-7-methoxy-N-(2-methylphenyl)chromen-2-imine” is a type of 2H-chromene . 2H-chromenes are important oxygen heterocycles that are widely present in natural products, pharmaceutical agents, and biologically relevant molecules . They have also been extensively used in materials science and organic synthesis .

Synthesis Analysis

The synthesis of 2H-chromenes, such as the compound , generally involves two major synthetic strategies . These include benzopyran ring formation involving cyclization reactions and the late-stage functionalizationAplicaciones Científicas De Investigación

Photodynamic Therapy Applications

A study discusses the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms in photodynamic therapy. This suggests their potential as Type II photosensitizers for cancer treatment in photodynamic therapy due to these features (Pişkin, Canpolat, & Öztürk, 2020).

Mass Spectrometry and Cyclization Reactions

Research on protonated N-(3-phenyl-2H-chromen-2-ylidene)benzenesulfonamides has unveiled gas-phase dissociation pathways involving sulfonyl cation transfer, leading to cyclization reactions. This process is facilitated by electron-donating groups, highlighting a novel method for studying substituted sulfonamides and their reactivity, potentially useful in mass spectrometry analysis and synthetic chemistry (Wang, Dong, Yu, Guo, & Jiang, 2016).

Synthesis of Novel Compounds

A publication details the synthesis of novel crown ethers based on 3-phenyl chromenone, demonstrating the versatility of chromenone derivatives in creating complex structures with potential applications in chemical sensing and molecular recognition (Bulut & Erk, 2001). Another study focuses on the reactions of 2-formyl-3-methoxypropionitrile derivatives, leading to a variety of products including indan-, triphenylpropane-, and indene-derivatives, showcasing the reactivity of these compounds for creating a range of chemically interesting and potentially useful molecules (Tanaka, Abe, & Tokuyama, 1978).

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-7-methoxy-N-(2-methylphenyl)chromen-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4S/c1-16-8-6-7-11-20(16)24-23-22(29(25,26)19-9-4-3-5-10-19)14-17-12-13-18(27-2)15-21(17)28-23/h3-15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBAANRGPUXRGDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=C2C(=CC3=C(O2)C=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[(4-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2762793.png)

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2762801.png)

![(Z)-2-(2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2762802.png)

![1-[4-(Benzyloxy)phenoxy]-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2762805.png)

![N-[4-(diethylsulfamoyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide](/img/structure/B2762806.png)

![6-(3,4-Dimethylphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2762808.png)